molecular formula C12H23NO2 B13187643 3-[1-(1,3-Dioxolan-2-yl)cyclohexyl]propan-1-amine

3-[1-(1,3-Dioxolan-2-yl)cyclohexyl]propan-1-amine

Cat. No.: B13187643
M. Wt: 213.32 g/mol
InChI Key: BOMJITAMLAALOQ-UHFFFAOYSA-N
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Description

3-[1-(1,3-Dioxolan-2-yl)cyclohexyl]propan-1-amine is a chemical compound with a complex structure that includes a cyclohexyl ring and a dioxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(1,3-Dioxolan-2-yl)cyclohexyl]propan-1-amine typically involves the reaction of cyclohexylamine with a dioxolane derivative under controlled conditions. One common method includes the use of (diacetoxyiodo)benzene in the reaction with propanoic acid, resulting in the formation of the desired compound . The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and yield. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-[1-(1,3-Dioxolan-2-yl)cyclohexyl]propan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols.

Scientific Research Applications

3-[1-(1,3-Dioxolan-2-yl)cyclohexyl]propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules and pathways.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[1-(1,3-Dioxolan-2-yl)cyclohexyl]propan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(1,3-Dioxolan-2-yl)cyclohexyl]propan-1-amine is unique due to its combination of a cyclohexyl ring and a dioxolane moiety, which imparts distinct chemical properties and reactivity. This makes it valuable in specific research and industrial applications where such properties are desired.

Properties

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

3-[1-(1,3-dioxolan-2-yl)cyclohexyl]propan-1-amine

InChI

InChI=1S/C12H23NO2/c13-8-4-7-12(5-2-1-3-6-12)11-14-9-10-15-11/h11H,1-10,13H2

InChI Key

BOMJITAMLAALOQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CCCN)C2OCCO2

Origin of Product

United States

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